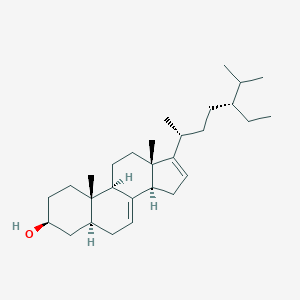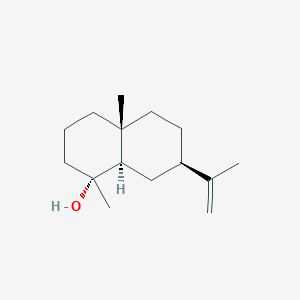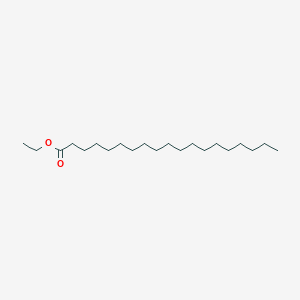
Ethyl nonadecanoate
描述
Ethyl nonadecanoate, also known as nonadecanoic acid ethyl ester, is an organic compound with the molecular formula C₂₁H₄₂O₂. It is an ester derived from nonadecanoic acid and ethanol. This compound is characterized by its long carbon chain, making it a member of the fatty acid esters. This compound is commonly used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl nonadecanoate is typically synthesized through the esterification of nonadecanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:
Nonadecanoic acid+EthanolH₂SO₄Ethyl nonadecanoate+Water
Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where nonadecanoic acid and ethanol are mixed in the presence of an acid catalyst. The reaction mixture is heated to facilitate the esterification process. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Ethyl nonadecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to nonadecanoic acid and ethanol.
Reduction: this compound can be reduced to nonadecanol using reducing agents such as lithium aluminum hydride.
Oxidation: Although less common, this compound can be oxidized to produce nonadecanoic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: Nonadecanoic acid and ethanol.
Reduction: Nonadecanol.
Oxidation: Nonadecanoic acid.
科学研究应用
Ethyl nonadecanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in lipid metabolism and as a component in biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
作用机制
The mechanism of action of ethyl nonadecanoate involves its interaction with lipid membranes. As a fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes.
相似化合物的比较
Methyl nonadecanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl octadecanoate: Similar ester but with an 18-carbon chain instead of a 19-carbon chain.
Ethyl eicosanoate: Similar ester but with a 20-carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its long carbon chain makes it more hydrophobic compared to shorter-chain esters, influencing its solubility and interaction with lipid membranes.
属性
IUPAC Name |
ethyl nonadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVYQLQYVCXJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171334 | |
| Record name | Ethyl nonadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18281-04-4 | |
| Record name | Ethyl nonadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18281-04-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl nonadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where is ethyl nonadecanoate naturally found and what are its potential applications?
A1: this compound has been isolated from various plant sources, including Pistacia terebinthus fruits [], Cymbopogon citratus [], and Cyperus sexangularis leaves []. While its biological function within these plants is not fully elucidated, research suggests potential applications in several areas. For instance, Pistacia terebinthus essential oil, rich in this compound, has shown promising anticancer activity against human lung cancer (A549) cell lines []. Additionally, this compound isolated from Cyperus sexangularis leaves, alongside other compounds, exhibited antioxidant, anti-inflammatory, and anti-elastase properties in vitro []. These findings highlight its potential for pharmaceutical and cosmeceutical applications.
Q2: What is the structural characterization of this compound?
A2: Although specific spectroscopic data is not provided within the provided research excerpts, this compound can be characterized by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide information about its structure, including the presence of specific functional groups and its molecular weight.
Q3: Are there any studies on the structure-activity relationship of this compound?
A4: While the provided research excerpts don't delve deeply into the structure-activity relationship of this compound itself, a study on Buddleja cordata subsp. cordata investigated a series of long-chain esters of 2[4'-hydroxyphenyl]-ethanol, including this compound []. This study highlights the impact of varying the fatty acid chain length on antimycobacterial activity, showcasing the importance of structural modifications in influencing biological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


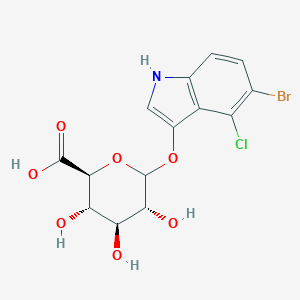
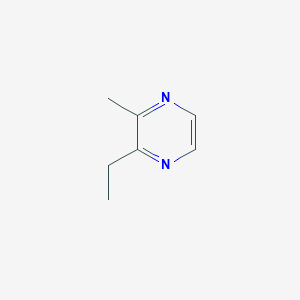
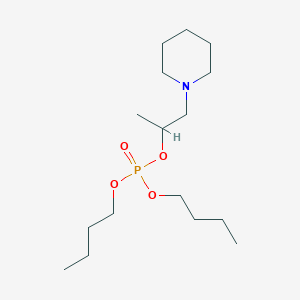
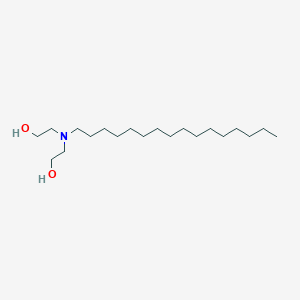

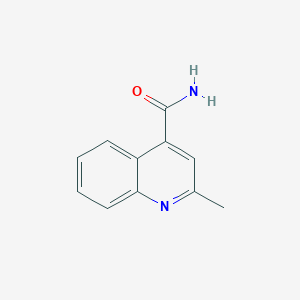



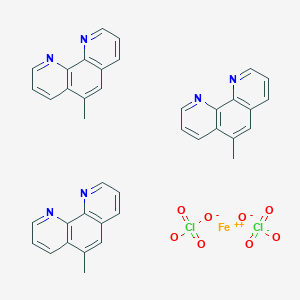
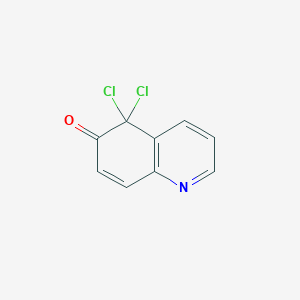
![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)
